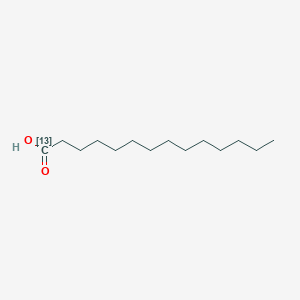

(113C)tetradecanoic acid

Vue d'ensemble

Description

Ce composé est principalement utilisé comme standard interne pour la quantification de l'acide myristique dans diverses techniques analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . L'acide myristique lui-même est couramment présent dans les graisses animales et végétales, en particulier dans le beurre, l'huile de noix de coco, l'huile de palme et l'huile de muscade .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide myristique-13C est généralement synthétisé en faisant réagir du cyanure de sodium marqué au 13C avec du tridécanol en milieu alcalin. Le produit résultant est ensuite acidifié pour donner de l'acide myristique-13C .

Méthodes de production industrielle : La production industrielle de l'acide myristique-13C implique l'utilisation de précurseurs marqués isotopiquement et suit des voies de synthèse similaires à celles décrites ci-dessus. Le processus est soigneusement contrôlé pour garantir une pureté isotopique élevée et un rendement élevé .

Types de réactions :

Oxydation : L'acide myristique-13C peut subir une oxydation pour former de l'aldéhyde myristylique et de l'alcool myristylique.

Réduction : La réduction de l'acide myristique-13C produit généralement de l'alcool myristylique.

Substitution : L'acide myristique-13C peut participer à des réactions de substitution, en particulier dans la formation d'esters et d'amides.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Les chlorures d'acides et les amines sont souvent utilisés dans les réactions de substitution pour former des esters et des amides, respectivement.

Principaux produits :

Oxydation : Aldéhyde myristylique, alcool myristylique.

Réduction : Alcool myristylique.

Substitution : Esters d'acide myristique, amides d'acide myristique.

4. Applications de la recherche scientifique

L'acide myristique-13C est largement utilisé dans la recherche scientifique en raison de son marquage isotopique, qui permet une quantification et un suivi précis dans diverses études. Voici quelques applications clés :

Médecine : Enquête sur son rôle potentiel dans le développement de médicaments et les études métaboliques.

Industrie : Utilisé dans la production de normes lipidiques de haute pureté et dans l'étude de la biochimie des lipides.

5. Mécanisme d'action

L'acide myristique-13C exerce ses effets principalement par son rôle dans la N-myristoylation, un processus où l'acide myristique est transféré à la glycine N-terminale de protéines spécifiques. Cette modification peut modifier l'activité, la localisation et les interactions des protéines . Les cibles moléculaires impliquées dans ce processus comprennent la N-myristoyltransférase et diverses protéines qui subissent une myristoylation .

Composés similaires :

- Acide stéarique-13C

- Acide palmitique-13C

- Acide laurique-13C

Comparaison :

- Acide stéarique-13C : Un acide gras saturé à 18 atomes de carbone marqué au carbone-13. Il est utilisé de manière similaire comme standard interne dans les techniques analytiques.

- Acide palmitique-13C : Un acide gras saturé à 16 atomes de carbone marqué au carbone-13. Il est également utilisé comme standard interne et dans les études du métabolisme des lipides.

- Acide laurique-13C : Un acide gras saturé à 12 atomes de carbone marqué au carbone-13. Il est utilisé dans des applications similaires, mais possède des propriétés physiques et chimiques différentes en raison de sa chaîne carbonée plus courte.

Unicité de l'acide myristique-13C : L'acide myristique-13C est unique en raison de sa longueur de chaîne spécifique et de son marquage isotopique, ce qui le rend particulièrement utile dans les études impliquant la myristoylation et la biochimie des lipides .

Applications De Recherche Scientifique

Pharmaceutical Applications

Myristoylation in Drug Delivery:

Tetradecanoic acid plays a crucial role in the myristoylation process, where it is added to the N-terminal glycine of proteins. This modification is essential for the membrane localization of various enzymes and receptors, influencing their biological activity and stability .

Transdermal Drug Delivery:

Research has demonstrated that tetradecanoic acid can enhance the permeability of drugs through the skin. Studies have evaluated its effectiveness as a penetration enhancer in formulations for melatonin transdermal patches and other pharmaceutical applications .

Formulation Development:

Tetradecanoic acid has been used in the formulation of biodegradable microspheres containing active pharmaceutical ingredients like progesterone and indomethacin. These formulations leverage its properties to improve drug release profiles and bioavailability .

Cosmetic Applications

Topical Preparations:

Due to its ability to penetrate the skin effectively, tetradecanoic acid is utilized in various cosmetic products. It serves as an emollient and skin-conditioning agent, enhancing the texture and feel of creams and lotions .

Formulation of Absorption Enhancers:

The compound is also incorporated into topical medicinal preparations where improved absorption is desired. Its inclusion helps in achieving better therapeutic outcomes in dermatological treatments .

Industrial Applications

Surfactants and Emulsifiers:

Tetradecanoic acid is widely used in the production of surfactants, which are key components in detergents and cleaning agents. It serves as a raw material for producing sorbitan fatty acid esters and glycerol fatty acid esters used in various applications .

Plasticizers and Stabilizers:

The compound finds application in manufacturing plasticizers and stabilizers for PVC, contributing to improved flexibility and durability of plastic products .

Flavoring Agents:

In the food industry, tetradecanoic acid is utilized as a flavoring agent due to its pleasant aroma profile. It can be found in various food additives that enhance taste without compromising safety .

Case Study: Anti-Virulence Properties

A study evaluated the effects of tetradecanoic acid on Pseudomonas aeruginosa virulence factors. The results indicated that tetradecanoic acid significantly reduced pyocyanin production and swarming motility, suggesting potential applications in antimicrobial formulations .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Benefits/Outcomes |

|---|---|---|

| Pharmaceuticals | Myristoylation for enzyme localization | Enhanced drug efficacy |

| Transdermal patches for melatonin | Improved skin permeability | |

| Biodegradable microspheres | Better drug release profiles | |

| Cosmetics | Emollients in creams | Improved skin feel |

| Topical medicinal preparations | Enhanced absorption | |

| Industrial | Surfactants for detergents | Improved cleaning efficiency |

| Plasticizers for PVC | Increased flexibility | |

| Flavoring agents | Enhanced taste without safety concerns |

Mécanisme D'action

Myristic Acid-13C exerts its effects primarily through its role in N-myristoylation, a process where myristic acid is transferred to the N-terminal glycine of specific proteins. This modification can alter protein activity, localization, and interactions . The molecular targets involved in this process include N-myristoyltransferase and various proteins that undergo myristoylation .

Comparaison Avec Des Composés Similaires

- Stearic Acid-13C

- Palmitic Acid-13C

- Lauric Acid-13C

Comparison:

- Stearic Acid-13C: An 18-carbon saturated fatty acid labeled with carbon-13. It is used similarly as an internal standard in analytical techniques.

- Palmitic Acid-13C: A 16-carbon saturated fatty acid labeled with carbon-13. It is also used as an internal standard and in studies of lipid metabolism.

- Lauric Acid-13C: A 12-carbon saturated fatty acid labeled with carbon-13. It is used in similar applications but has different physical and chemical properties due to its shorter carbon chain.

Uniqueness of Myristic Acid-13C: Myristic Acid-13C is unique due to its specific chain length and isotopic labeling, making it particularly useful in studies involving myristoylation and lipid biochemistry .

Activité Biologique

(113C) tetradecanoic acid, also known as myristic acid, is a saturated fatty acid that has garnered attention for its various biological activities. This article delves into its biological properties, including antimicrobial effects, cardiovascular implications, and potential therapeutic applications.

- Chemical Formula : C14H28O2

- Molecular Weight : 228.37 g/mol

- Structure : Myristic acid consists of a straight-chain saturated fatty acid with 14 carbon atoms.

1. Antimicrobial Properties

Research indicates that tetradecanoic acid exhibits significant antimicrobial activity against various pathogens. A study identified the minimum inhibitory concentrations (MICs) for myristic acid against several bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 47.5 mg/ml |

| Salmonella enterica | 90 mg/ml |

| Klebsiella pneumoniae | 47.5 mg/ml |

| Candida albicans | 47.5 mg/ml |

The antimicrobial effects are attributed to the ability of myristic acid to disrupt cellular membranes, leading to increased permeability and cell death .

2. Cardiovascular Implications

Myristic acid's role in cardiovascular health has been a topic of extensive research. A meta-analysis highlighted that dietary saturated fatty acids (SFAs), including myristic acid, can influence cholesterol levels and cardiovascular disease (CVD) risk:

- Impact on Cholesterol : Reduction in dietary SFAs is associated with lower serum total cholesterol and LDL cholesterol levels, which may reduce myocardial infarction (MI) and ischemic heart disease (IHD) events .

- Inflammatory Response : Myristic acid may enhance inflammation-related signaling pathways, potentially increasing the risk of CVD through elevated production of pro-inflammatory cytokines .

3. Anti-Inflammatory Effects

Studies have shown that myristic acid possesses anti-inflammatory properties. It has been observed to inhibit the cyclooxygenase II (COX-2) enzyme, which plays a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and pain in various conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fatty acids, including tetradecanoic acid, demonstrated its effectiveness against resistant strains of bacteria. The results indicated that myristic acid could serve as a potential natural preservative in food products due to its ability to inhibit microbial growth.

Case Study 2: Cardiovascular Health

In a cohort study involving patients with high cholesterol levels, the inclusion of myristic acid in their diet was linked to improved lipid profiles. Participants who replaced some carbohydrates with myristic acid showed a significant decrease in LDL cholesterol levels over a six-month period.

Summary of Findings

The biological activity of (113C) tetradecanoic acid is multifaceted, encompassing antimicrobial effects, cardiovascular implications, and anti-inflammatory properties. Its ability to disrupt microbial membranes positions it as a potential candidate for natural preservatives and therapeutic agents.

Propriétés

IUPAC Name |

(113C)tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-UJKGMGNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583985 | |

| Record name | (1-~13~C)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57677-52-8 | |

| Record name | (1-~13~C)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic acid-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.